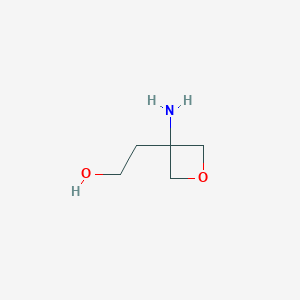

2-(3-Aminooxetan-3-yl)ethanol

描述

Significance of Oxetane (B1205548) Amino Alcohol Scaffolds in Modern Chemical Biology and Molecular Design Research

Oxetane amino alcohol scaffolds, such as 2-(3-Aminooxetan-3-yl)ethanol, are of particular importance in the design of new therapeutic agents. chemsrc.combldpharm.com The incorporation of an oxetane ring can positively influence a molecule's aqueous solubility, metabolic stability, and lipophilicity. ethz.chbldpharm.com Specifically, the 3,3-disubstituted oxetane pattern is often more stable than other substitution patterns. ethz.ch

The amino and alcohol functionalities on the same carbon atom of the oxetane ring provide versatile handles for further chemical modifications, allowing for the construction of diverse molecular libraries. acs.org For instance, the amino group can be acylated or used in reductive amination reactions, while the hydroxyl group can be oxidized or etherified. smolecule.com This versatility is crucial in the lead optimization phase of drug discovery.

Research has shown that related oxetane structures, like 3-aminooxetan-2-one derivatives, are potent inhibitors of enzymes such as N-acylethanolamine acid amidase (NAAA), which is a target for anti-inflammatory and analgesic drugs. researchgate.netnih.govnih.gov This highlights the potential of the oxetane amino alcohol scaffold in generating biologically active molecules.

Overview of Current Research Landscape and Knowledge Gaps Pertaining to this compound

While the broader class of oxetane-containing compounds has been the subject of extensive research, specific and detailed studies on this compound are not widely available in peer-reviewed literature. The compound is commercially available from several suppliers, indicating its utility as a building block in chemical synthesis. bldpharm.comcymitquimica.com Its existence is confirmed by its CAS number, 1379812-08-4. bldpharm.comcymitquimica.com

The current knowledge gap primarily lies in the lack of published research detailing the specific biological activities or the use of this compound in the synthesis of specific bioactive molecules. Much of the understanding of its potential is inferred from studies on analogous structures. For example, a doctoral thesis details the synthesis of related complex molecules starting from precursors like ethyl 2-(3-(benzylamino)oxetan-3-yl)acetate, showcasing the synthetic utility of such scaffolds. ethz.ch

Further research is needed to fully elucidate the specific contributions of the this compound scaffold to molecular properties and to explore its potential in various therapeutic areas.

Historical Development and Evolution of Research on Oxetane-Containing Structures

The study of oxetanes dates back to the 19th century, but for a long time, they were primarily of academic interest due to their strained four-membered ring. smolecule.com The perception of oxetanes in medicinal chemistry began to shift significantly in the early 2000s when pioneering studies demonstrated their value as bioisosteres for gem-dimethyl and carbonyl groups. researchgate.net This "oxetane rush" was driven by the realization that substituting these common motifs with an oxetane ring could lead to substantial improvements in drug-like properties. researchgate.net

Early challenges included the chemical instability and synthetic difficulty associated with the oxetane ring. researchgate.net However, subsequent research established that the stability of oxetanes is highly dependent on their substitution pattern, with 3,3-disubstituted oxetanes showing greater stability. ethz.ch The development of more robust synthetic methods, often starting from commercially available building blocks like oxetan-3-one, has made the incorporation of oxetane motifs into complex molecules more accessible to the broader scientific community. acs.org This has led to the inclusion of oxetane-containing compounds in numerous drug discovery programs and even in clinical trials. ethz.ch

Chemical Data

The following tables provide key chemical information for this compound and its related salts.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1379812-08-4 |

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol |

| SMILES | NC1(CCO)COC1 |

Data sourced from bldpharm.comcymitquimica.com

Table 2: Related Salts of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound oxalate | 1404373-81-4 | C7H13NO6 | 207.18 g/mol |

Data sourced from commercial suppliers.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-aminooxetan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-5(1-2-7)3-8-4-5/h7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQCSLLDJIBJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Aminooxetan 3 Yl Ethanol and Its Key Precursors

Strategies for Oxetane (B1205548) Ring Formation in Amino Alcohol Derivatives

The creation of the oxetane ring is a critical step that can be achieved through various strategic bond formations. Methodologies often contend with the kinetic and thermodynamic challenges associated with forming a strained four-membered ring.

Intramolecular Cyclization Approaches, Including Williamson Etherification Variants

Intramolecular cyclization is the most prevalent strategy for constructing the oxetane ring. The classical approach is the Williamson ether synthesis, which involves the intramolecular S_N2 displacement of a halide or other suitable leaving group by an alkoxide. nih.gov This method necessitates a precursor molecule containing a hydroxyl group and a leaving group in a 1,3-relationship. mdpi.com

Due to the slower kinetics of forming four-membered rings compared to five- or six-membered analogues, strong bases and good leaving groups are typically required to achieve acceptable yields. acs.org A common synthetic route starts from a 1,3-diol, which is selectively functionalized to install a leaving group, such as a tosylate or mesylate, on one of the primary alcohols. Subsequent treatment with a strong base, like sodium hydride (NaH), induces cyclization to form the C-O bond of the oxetane ring. acs.org

A summary of reagents and typical yields for Williamson etherification is presented below.

| Starting Material | Key Reagents | Leaving Group | Base | Typical Yield |

| 1,3-Haloalcohol | - | Halide (Br, I) | NaH, KOtBu | Good |

| 1,3-Diol | 1. TsCl, py | Tosylate | NaH | Good |

| 1,3-Diol | 1. MsCl, Et3N | Mesylate | NaH | Good |

| 1,3-Diol | Appel Reaction (PPh3, I2) | Iodide | NaH | 78-82% acs.org |

One significant challenge is the availability of the required 3-haloalkan-1-ol precursors. nih.gov To circumvent this, multi-step sequences from more accessible starting materials, such as substituted dimethyl malonates, have been developed. These sequences involve reduction to the diol, selective tosylation, and base-mediated cyclization. acs.org

Nucleophilic Additions to Oxetane Alkylidenes and Imines in Stereoselective Syntheses

An alternative strategy involves constructing the desired substitution pattern on a pre-formed oxetane ring. This is often achieved through nucleophilic additions to electrophilic oxetane derivatives. Oxetan-3-one is a key building block in this approach. researchgate.net It can be converted into oxetane alkylidenes, such as α,β-unsaturated esters, through olefination reactions like the Horner-Wadsworth-Emmons reaction. mdpi.com

These oxetane Michael acceptors are susceptible to conjugate addition by various nucleophiles, including amines (aza-Michael addition). mdpi.com This reaction allows for the stereoselective introduction of nitrogen-containing substituents at the C3 position, which is crucial for the synthesis of 3-aminooxetane derivatives. Similarly, nucleophilic additions of organometallic reagents to oxetane imines or related N,O-acetals provide another route to functionalized 3-aminooxetanes. acs.org This strategy is particularly valuable for accessing 3,3-disubstituted oxetanes. researchgate.net

Reductive Coupling Reactions for Chiral Oxetane Analogues

The development of stereoselective methods for oxetane synthesis is essential for applications in medicinal chemistry. Reductive coupling reactions have emerged as a powerful tool for creating chiral oxetane analogues. Specifically, iridium-catalyzed reductive couplings of allylic acetates with oxetanones can produce chiral α-stereogenic oxetanols with high enantioselectivity. magtech.com.cn

This method, mediated by 2-propanol, avoids the need for pre-metalated nucleophiles and demonstrates tolerance for a wide range of complex, nitrogen-containing substituents. magtech.com.cnbeilstein-journals.org The reaction proceeds via enantiotopic π-facial selection, allowing for excellent control of the stereochemistry at the newly formed chiral center. magtech.com.cn This represents a significant advance in the catalytic, enantioselective addition of carbon nucleophiles to the relatively stable ketone of the oxetane ring. magtech.com.cn

Carbene and Nitrene Insertion Methodologies for Oxetane Construction

Carbene and nitrene insertion reactions offer modern and direct approaches to C-H and X-H bond functionalization. While nitrene C-H insertion is a powerful tool for forming C-N bonds and is widely used for intramolecular amination to create nitrogen heterocycles, its application in forming the C-O bonds of an oxetane ring is not a primary strategy. wikipedia.orgillinois.edu

In contrast, carbene insertion into O-H bonds provides a direct method for constructing the oxetane skeleton. nih.govbeilstein-journals.org This strategy involves the intramolecular insertion of a carbene, generated from a diazo compound, into a hydroxyl group positioned to form a four-membered ring. A notable example is the synthesis of 3-oxetanones. A gold-mediated oxidation of alkynylphosphonates followed by a formal O-H insertion of the intermediate carbene has been developed, providing access to phosphonate-substituted 3-oxetanones. nih.gov These precursors can then be used in subsequent reactions, such as the Horner-Wadsworth-Emmons olefination, to build more complex oxetane derivatives. nih.gov N-heterocyclic carbene (NHC)-catalyzed [2+2] annulations between ketones and allenoates also provide an effective route to 2-alkylideneoxetanes. nih.gov

Functionalization and Derivatization Strategies for 2-(3-Aminooxetan-3-yl)ethanol and Related Scaffolds

Once the oxetane core is established, subsequent functionalization is required to synthesize the target molecule. These transformations must be conducted under conditions that preserve the strained four-membered ring.

Amination Protocols for Oxetane-3-Carboxylic Acid Derivatives

Oxetane-3-carboxylic acid is a key intermediate for accessing 3-amino oxetane derivatives. The conversion of the carboxylic acid group to an amine group can be achieved through several reliable protocols.

A prominent method is the Curtius rearrangement , which converts a carboxylic acid into an amine with the loss of one carbon atom. rsc.orgnih.gov The process involves the conversion of the carboxylic acid to an acyl azide, typically using reagents like diphenylphosphoryl azide (DPPA). researchgate.net Upon heating, the acyl azide rearranges to an isocyanate, which can then be hydrolyzed with acid or base to yield the primary amine. organic-chemistry.org This reaction is known for its tolerance of various functional groups and retention of stereochemistry. researchgate.net

An alternative, widely used pathway involves a two-step sequence:

Amide Formation: The oxetane-3-carboxylic acid is first converted to its corresponding amide using standard peptide coupling reagents.

Amide Reduction: The resulting amide is then reduced to the primary amine. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to the decomposition of the oxetane ring, careful control of reaction temperature (e.g., -30 to -10 °C) can achieve the desired transformation successfully. chemrxiv.org

A third approach is through reductive amination of oxetan-3-one. acs.org This one-pot reaction involves condensing oxetan-3-one with an amine source (like ammonia or a primary amine) to form an imine intermediate, which is then reduced in situ by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com

These amination strategies provide robust pathways to 3-aminooxetane precursors, which can be further elaborated to yield complex targets like this compound.

Reduction of Carboxylic Acid and Ester Precursors to the Ethanol (B145695) Moiety

A critical step in the synthesis of this compound is the reduction of a carboxylic acid or ester group to the corresponding primary alcohol, which forms the ethanol side chain. A variety of reducing agents and methodologies are available for this transformation, each with its own advantages in terms of selectivity and functional group tolerance.

Commonly employed methods for the reduction of carboxylic acids and their derivatives to alcohols include the use of metal hydrides and catalytic hydrogenation. For instance, sodium borohydride in combination with iodine or titanium tetrachloride can effectively reduce carboxylic esters and acids to alcohols. researchgate.netorganic-chemistry.org Catalytic hydrogenation, often utilizing ruthenium or copper chromite catalysts, presents a greener alternative for the reduction of esters. researchgate.net

The choice of reducing agent is critical to avoid unwanted side reactions, such as the opening of the strained oxetane ring. Milder reducing agents or carefully controlled reaction conditions are often necessary to ensure the integrity of the oxetane moiety during the reduction process.

Table 1: Comparison of Reducing Agents for Carboxylic Acid/Ester Reduction

| Reducing Agent/System | Substrate | Key Features | Citation |

|---|---|---|---|

| NaBH₄/I₂ | Amides, Nitriles, Carboxylic Esters/Acids | Effective for various functional groups. | researchgate.net |

| TiCl₄/BH₃-NH₃ | Acids | Reduces acids to alcohols at room temperature and tolerates various functional groups. | organic-chemistry.org |

| Ruthenium Catalysts | Esters | Catalytic hydrogenation approach. | researchgate.net |

Curtius Rearrangement and Related Approaches to Aminooxetanes

The Curtius rearrangement is a powerful and versatile reaction for the synthesis of primary amines from carboxylic acids. nih.govrsc.orgorganic-chemistry.org This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate. wikipedia.org The isocyanate can be subsequently hydrolyzed to yield the desired amine.

In the context of this compound synthesis, a carboxylic acid precursor containing the oxetane and ethanol moieties can be converted to the corresponding amino group via the Curtius rearrangement. This method is advantageous due to its tolerance of a wide range of functional groups and the mild reaction conditions that can often be employed. nih.govresearchgate.net The rearrangement typically occurs with full retention of configuration at the migrating group. wikipedia.org

One-pot procedures have been developed to streamline the conversion of carboxylic acids to their corresponding amines or protected amine derivatives, such as carbamates. organic-chemistry.orgwikipedia.org For example, carrying out the reaction in the presence of tert-butanol or benzyl alcohol leads to the formation of Boc- or Cbz-protected amines, respectively. wikipedia.org

Reactivity of Oxetan-3-one and its Role in Aminooxetane Synthesis

Oxetan-3-one is a key and versatile precursor for the synthesis of 3-substituted oxetanes, including 3-aminooxetanes. acs.orgnih.gov Its strained four-membered ring and carbonyl group provide a platform for a variety of chemical transformations. acs.orgnih.gov

One of the most common applications of oxetan-3-one in the synthesis of 3-aminooxetanes is through reductive amination. acs.org This process involves the reaction of oxetan-3-one with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding 3-aminooxetane.

Furthermore, oxetan-3-one can undergo reactions with various nucleophiles at the carbonyl carbon. For instance, the addition of organometallic reagents to oxetan-3-tert-butylsulfinimine, derived from oxetan-3-one, provides a route to structurally diverse 3-aminooxetanes. nih.gov The inherent ring strain of oxetan-3-one also drives selective cross-aldol reactions with other ketones. acs.org

Transition Metal-Catalyzed Coupling Reactions in Oxetane Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com These reactions have been successfully applied to the derivatization of oxetane-containing building blocks.

For instance, 3-iodooxetane can participate in Suzuki cross-coupling reactions with arylboronic acids, catalyzed by nickel complexes, to afford 3-aryloxetanes. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Heck reactions, are also widely used for their high activity, selectivity, and functional group tolerance. mdpi.com

These coupling strategies allow for the introduction of a wide range of substituents onto the oxetane ring, providing access to a diverse array of derivatives of this compound. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities in these transformations. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Reactions in Organic Synthesis

| Reaction | Catalyst | Description | Citation |

|---|---|---|---|

| Heck Reaction | Palladium | Coupling of aryl, alkenyl, or benzyl halides with an alkene. | mdpi.com |

| Negishi Cross-Coupling | Nickel or Palladium | Coupling of organozinc compounds with organohalides. | thermofisher.com |

| Stille Cross-Coupling | Palladium | Coupling of organostannanes with organohalides. | thermofisher.com |

| Suzuki Cross-Coupling | Palladium | Coupling of organoboron compounds with organohalides. | thermofisher.commdpi.com |

| Ullmann Reaction | Copper | Coupling of two aryl halides. | thermofisher.com |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The stereoselective synthesis of the enantiomers and diastereomers of this compound is of significant importance, as the biological activity of chiral molecules often depends on their stereochemistry. Various asymmetric catalytic methods can be employed to control the stereochemical outcome of the synthesis.

For the synthesis of chiral β-amino alcohols, tandem methods involving the catalytic asymmetric preparation of enantioenriched β-hydroxy enamines have been developed. nih.gov These methods can be initiated by the hydroboration of N-tosyl-substituted ynamides, followed by a boron-to-zinc transmetalation and subsequent enantioselective addition to an aldehyde in the presence of a chiral catalyst. nih.gov

Biocatalytic approaches, such as the use of ketoreductases, can also be employed for the stereoselective reduction of ketone precursors to chiral alcohols with high enantiomeric excess. mdpi.com The combination of substrate engineering and protein engineering can further improve the stereoselectivity of these enzymatic processes. researchgate.net

Process Development and Scalability Considerations for this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. Key aspects of process development include the elimination of chromatographic purifications, the use of readily available and inexpensive starting materials, and the development of robust and scalable reaction conditions.

For the synthesis of this compound, this involves optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize by-product formation. For instance, in the amination of diethylene glycol to produce 2-(2-aminoethoxy)ethanol, a related compound, controlling these parameters is crucial for achieving high selectivity. google.com

The development of a scalable process often involves a multidisciplinary approach, combining expertise in organic synthesis, chemical engineering, and analytical chemistry to address challenges related to heat transfer, mass transfer, and product isolation on a larger scale.

Reactivity Profiles and Mechanistic Investigations of 2 3 Aminooxetan 3 Yl Ethanol and Analogues

Ring-Opening Reactions of the Oxetane (B1205548) Core and Their Synthetic Applications

The inherent ring strain of approximately 25.5 kcal/mol makes the oxetane ring susceptible to cleavage under various conditions, a characteristic that has been widely exploited in organic synthesis. nih.gov This reactivity is particularly pronounced in the presence of Lewis or Brønsted acids, which activate the oxetane oxygen, facilitating nucleophilic attack. beilstein-journals.org The stability of the oxetane ring is significantly influenced by its substitution pattern; 3,3-disubstituted oxetanes generally exhibit greater stability due to steric hindrance that blocks the trajectory of incoming nucleophiles. nih.govdoi.org

The acid-catalyzed ring-opening of 3,3-disubstituted oxetanes provides a powerful method for the synthesis of diverse and complex molecular architectures. For instance, treatment of 3,3-disubstituted oxetanes with a Brønsted acid ionic liquid in water can lead to the efficient formation of furans and benzofurans through an intramolecular ring-opening cyclization reaction. acs.orgacs.orgfigshare.com This eco-friendly approach offers good to excellent yields across a broad range of substrates. acs.orgfigshare.com While strong acids like trifluoroacetic acid can also effect this transformation, they often result in moderate yields and generate significant waste during neutralization. sci-hub.se

The choice of acid catalyst is crucial and can dictate the reaction outcome. Strong Lewis acids may lead to polymerization of the oxetane, while weaker acids might be ineffective. chimia.ch A dual catalytic system, such as one employing Li(NTf2)2 as a Lewis acid and NBu4PF6 as an activator, has been successfully used to trap the resulting carbocation with various nucleophiles. chimia.ch The presence of an internal nucleophile, such as a hydroxyl or amino group within the oxetane-containing molecule, can also lead to intramolecular ring-opening, particularly under acidic conditions. nih.govacs.org

Table 1: Examples of Acid-Mediated Ring-Opening Reactions of 3,3-Disubstituted Oxetanes

| Oxetane Substrate | Acid Catalyst | Nucleophile/Conditions | Product | Reference |

| 3-Aryl-3-(2-oxoalkylidene)oxetane | Brønsted Acid Ionic Liquid | Water, mild conditions | Furan/Benzofuran derivatives | acs.org |

| 3-Aryloxetan-3-ol | Li(NTf2)2 / NBu4PF6 | Phenols | Diaryl oxetanes or Dihydrobenzofurans | chimia.ch |

| 3-Aryloxetan-3-ol | Brønsted Acid | 1,2-Diols | 1,4-Dioxanes | chimia.ch |

| 3-Aryl-oxetane carboxylic acid | Photoredox catalysis | Alcohols | Oxetane ethers | chimia.ch |

Nucleophile-Induced Ring-Opening Pathways for Complex Molecule Synthesis

The oxetane ring can also be opened by a variety of nucleophiles, often activated by a Lewis acid, to generate highly functionalized acyclic compounds. This strategy is a cornerstone for accessing complex molecules that are otherwise difficult to synthesize. For example, soft carbon nucleophiles like silyl (B83357) ketene (B1206846) acetals, in the presence of catalysts such as LiNTf2 or Sc(OTf)3, can effectively open the oxetane ring to form key substructures found in polyketide natural products. researchgate.net

The development of catalytic asymmetric ring-opening reactions of 3-substituted oxetanes using chiral Brønsted acids has enabled the synthesis of a range of valuable chiral building blocks under mild conditions. rsc.org Furthermore, 3-aminooxetanes have been shown to act as versatile 1,3-amphoteric molecules, capable of undergoing intermolecular [3+2] annulations with various polarized π-systems. nih.gov This reactivity, which can proceed even without a catalyst, provides rapid access to important nitrogen-containing heterocycles like iminothiazolidines and oxazolidinones. nih.gov

Bioinspired cobalt-catalysis has recently emerged as a novel strategy to generate nucleophilic radicals from oxetanes. scispace.com This method involves an initial ring-opening with TMSBr, followed by reaction with a Co(I) complex and subsequent light-induced homolytic cleavage of the Co-C bond to generate an alkyl radical. acs.org This radical can then participate in various C-C bond-forming reactions. scispace.com

Transformations of the Amino and Hydroxyl Functionalities in 2-(3-Aminooxetan-3-yl)ethanol

The amino and hydroxyl groups of this compound offer numerous opportunities for synthetic diversification. The primary amino group can readily undergo standard transformations such as amide bond formation, reductive amination, and N-alkylation. nih.gov For example, it can be reacted with carboxylic acids or their activated derivatives to form the corresponding amides. google.com

The hydroxyl group, being a primary alcohol, exhibits typical alcohol reactivity. msu.edu It can be converted to a better leaving group, for instance by tosylation, which then allows for nucleophilic substitution. acs.org Alternatively, it can be oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions. The hydroxyl group can also be replaced by a halogen using reagents like phosphorus(V) chloride (for chlorination) or a mixture of sodium bromide and concentrated sulfuric acid (for bromination). savemyexams.comchemguide.co.uk Dehydration of the alcohol to form an alkene can be achieved by heating with concentrated phosphoric acid. savemyexams.com

Table 2: Selected Transformations of Amino and Hydroxyl Groups

| Functional Group | Reagent(s) | Transformation | Product Type |

| Primary Amine | Carboxylic Acid, Coupling Agent | Amide formation | N-Acyl derivative |

| Primary Amine | Aldehyde/Ketone, Reducing Agent | Reductive amination | Secondary/Tertiary amine |

| Hydroxyl | TsCl, Pyridine | Tosylation | Tosylate ester |

| Hydroxyl | PCl5 | Chlorination | Chloroalkane |

| Hydroxyl | KBr, H2SO4 (conc.) | Bromination | Bromoalkane |

| Hydroxyl | H3PO4 (conc.), Heat | Dehydration | Alkene |

Intramolecular Rearrangements and Isomerization Phenomena in Oxetane Derivatives

Oxetane derivatives can undergo intriguing intramolecular rearrangements and isomerizations, often driven by the release of ring strain. A notable example is the unexpected isomerization of certain oxetane-carboxylic acids into lactones. acs.org This process can occur even at room temperature or upon gentle heating, without the need for an external catalyst, and can significantly impact reaction outcomes. acs.org The stability of these oxetane-carboxylic acids appears to be influenced by substituents; for instance, fluorine-containing analogues exhibit greater stability. acs.org

Intramolecular ring-opening reactions, where a nucleophile within the same molecule attacks the activated oxetane ring, are also a common phenomenon. beilstein-journals.orgacs.org For example, 3-aryloxetan-3-ols can undergo a tandem Friedel–Crafts alkylation/intramolecular ring-opening sequence to yield 2,3-dihydrobenzofurans. beilstein-journals.org Similarly, 3-amido oxetanes can cyclize to form 2-oxazolines in the presence of In(OTf)3. researchgate.net These rearrangements provide efficient pathways to various heterocyclic systems.

Kinetic and Computational Studies on Reaction Mechanisms Involving Oxetanes

Kinetic and computational studies have been instrumental in elucidating the mechanisms of reactions involving oxetanes. For instance, kinetic analysis of the ring-opening copolymerization of a D-xylose-derived oxetane with isothiocyanates revealed a first-order dependence on the oxetane concentration, suggesting that the ring-opening is the rate-determining step. rsc.org The same study showed a second-order dependence on the binary catalytic system. rsc.org

In the context of photochemical reactions, transient absorption studies on the nanosecond/microsecond timescale have been used to investigate the kinetic resolution of oxetanes. nih.gov These studies allowed for the observation of the quenching of a catalyst triplet state by the different oxetane enantiomers. nih.gov

Computational analysis, often using Density Functional Theory (DFT), provides valuable insights into reaction pathways and transition states. DFT calculations have been employed to study the regioselective ring-opening of oxetanes, suggesting that for certain cobalt-catalyzed reactions, the ring-opening of an activated oxetane is practically barrierless. scispace.com Computational studies have also been used to rationalize the stereochemical outcomes of reactions, for example, by modeling the interactions between a chiral catalyst and the oxetane substrate. nih.gov Furthermore, kinetic and computational analyses of the defluorosulfonylative amination of oxetanes support an SN1 mechanism proceeding through an oxetane carbocation intermediate. researchgate.net

Applications in Advanced Organic Synthesis and Molecular Design

2-(3-Aminooxetan-3-yl)ethanol as a Chiral Building Block in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral building blocks, which are enantiomerically enriched molecules incorporated into a larger structure, are instrumental in this endeavor. nih.gov this compound, possessing a stereogenic center at the C3 position of the oxetane (B1205548) ring, is a valuable chiral building block. The presence of both an amino group and a hydroxyl group offers multiple points for synthetic modification, allowing for its integration into a wide array of molecular scaffolds.

The development of asymmetric syntheses for chiral 3-substituted 3-amino-2-oxindoles and other complex structures underscores the importance of chiral amine synthons. nih.gov While specific methodologies detailing the large-scale enantioselective synthesis of this compound are not extensively reported in peer-reviewed literature, the synthesis of related chiral 3-aminooxetanone derivatives has been described, often employing chiral auxiliaries or catalysts to establish the desired stereochemistry. escholarship.org For instance, methods involving chiral hydrazones have been used to produce 2-substituted oxetan-3-ones with high enantiomeric excess. cardiff.ac.uk These approaches highlight the feasibility of producing chiral 3-aminooxetanes, and similar strategies could be adapted for the asymmetric synthesis of this compound. The availability of such chiral building blocks is critical for the synthesis of complex chiral drug candidates. nih.gov

Utilization in Fragment-Based Drug Discovery and Lead Optimization Programs

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery. nih.govlifechemicals.com This approach involves screening libraries of low-molecular-weight fragments (typically <300 Da) to identify those that bind to a biological target. mdpi.com These initial "hits" are then optimized and grown into more potent, drug-like molecules. nih.gov

This compound is an ideal candidate for inclusion in fragment libraries. It adheres to the "Rule of Three," a set of guidelines for desirable physicochemical properties in fragments: a molecular weight under 300 Da, fewer than three hydrogen bond donors and acceptors, and a calculated partition coefficient (cLogP) of less than or equal to 3. mdpi.com The polar and three-dimensional nature of the oxetane ring can provide access to unique chemical space and binding interactions that are often underexplored by more conventional, flatter aromatic fragments. nih.gov

In the hit-to-lead and lead optimization phases of drug discovery, the modification of initial hits is crucial to improve properties such as potency, selectivity, and pharmacokinetics. The bifunctional nature of this compound, with its primary amine and primary alcohol, allows for straightforward and diverse chemical elaboration, enabling chemists to systematically explore the structure-activity relationship (SAR) around a fragment hit.

Design of Bioisosteres and Scaffolds for Tailored Molecular Functionality

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of one functional group with a bioisostere is a common strategy in medicinal chemistry to improve a compound's pharmacokinetic or pharmacodynamic properties. The oxetane ring, a key feature of this compound, has been successfully employed as a bioisostere for several common functional groups. beilstein-journals.org

The oxetane ring has been extensively validated as a bioisosteric replacement for carbonyl and gem-dimethyl groups. beilstein-journals.org The replacement of a carbonyl group with an oxetane can lead to significant improvements in metabolic stability and aqueous solubility while maintaining or improving biological activity. The oxetane oxygen can act as a hydrogen bond acceptor, similar to a carbonyl oxygen. beilstein-journals.org

The gem-dimethyl group is often introduced into molecules to block metabolic oxidation at a susceptible position. However, this often increases lipophilicity, which can negatively impact solubility and other properties. Substituting a gem-dimethyl group with an oxetane ring can provide a similar steric blocking effect while simultaneously increasing polarity and aqueous solubility. beilstein-journals.org This dual benefit makes the oxetane a highly attractive bioisostere in drug design.

The table below illustrates the impact of replacing a gem-dimethyl or carbonyl group with an oxetane on key physicochemical properties.

| Original Group | Bioisosteric Replacement | Impact on Properties | Reference |

| Carbonyl | Oxetane | Improved metabolic stability, increased three-dimensionality, maintained hydrogen bonding ability. | beilstein-journals.org |

| Gem-dimethyl | Oxetane | Increased polarity, improved aqueous solubility, maintained steric bulk. | beilstein-journals.org |

Incorporation of this compound into Complex Molecular Architectures

The synthetic versatility of this compound makes it a valuable building block for the construction of complex molecules. The primary amine can be readily functionalized through reactions such as amidation, sulfonylation, and reductive amination, while the hydroxyl group can be converted into ethers, esters, or other functionalities. This allows for the straightforward incorporation of the 3-aminooxetane motif into a wide range of scaffolds.

A notable example is the synthesis of indole (B1671886) derivatives as P2X7 receptor antagonists. In these compounds, the "1-(2-(3-aminooxetan-3-yl)ethyl)" moiety is attached to the indole nitrogen. The synthesis of these complex molecules demonstrates the utility of this compound as a building block for creating novel therapeutic agents. For example, the synthesis of 1-(2-(3-aminooxetan-3-yl)ethyl)-4-chloro-N-(cycloheptylmethyl)-1H-indole-3-carboxamide highlights how the amino group of the oxetane building block can be used as a handle to connect to a larger, more complex chemical entity. openmedicinalchemistryjournal.com

The table below lists examples of complex molecules that incorporate the this compound scaffold.

| Compound Name | Therapeutic Target/Application | Reference |

| 1-(2-(3-aminooxetan-3-yl)ethyl)-4-chloro-N-(cycloheptylmethyl)-1H-indole-3-carboxamide | P2X7R antagonist | openmedicinalchemistryjournal.com |

| 1-(2-(3-aminooxetan-3-yl)ethyl)-4-bromo-N-(cycloheptylmethyl)-1H-indole-3-carboxamide | P2X7R antagonist | openmedicinalchemistryjournal.com |

Role in Chemical Biology and Medicinal Chemistry

Exploration in Other Therapeutic Areas and Biological Probes

The chemical scaffold of 2-(3-Aminooxetan-3-yl)ethanol serves as a valuable and versatile building block in medicinal chemistry for the development of novel therapeutic agents and biological probes. While direct therapeutic applications of the compound itself are not extensively documented in peer-reviewed literature, its structural motif is integral to the synthesis of more complex molecules explored in a variety of disease contexts. The incorporation of the 3-aminooxetan-3-yl group is a strategic design element used to enhance the physicochemical and pharmacokinetic properties of drug candidates. nih.gov

The unique characteristics of the oxetane (B1205548) ring—a four-membered oxygen-containing heterocycle—confer several advantages in drug design. Its strained yet stable nature can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability compared to more common carbocyclic bioisosteres like gem-dimethyl or cyclobutyl groups. nih.gov The 3-amino-3-substituted pattern provides a rigid, three-dimensional exit vector for further chemical modification, allowing for precise spatial orientation of functional groups to optimize interactions with biological targets.

Research and patent literature reveal the use of the this compound core structure in the synthesis of molecules targeting a range of therapeutic areas, most notably in the development of anti-infective and anti-cancer agents. google.com For instance, derivatives of 3-aminooxetane are key intermediates in the synthesis of complex quinazoline (B50416) derivatives investigated for their therapeutic potential. google.com

Furthermore, the 3-aminooxetan-3-yl moiety has been incorporated into novel antibacterial agents. In one reported synthesis, a related compound, 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine, was used as a core structure to generate a series of amide derivatives with demonstrated antibacterial activity. researchgate.net This highlights the utility of the 3-aminooxetan scaffold in generating libraries of compounds for screening against infectious diseases.

The concept of using strained heterocyclic rings extends to the development of biological probes. Although specific probes based on this compound are not prominently featured in the literature, structurally related compounds have been developed for such purposes. For example, derivatives of 3-aminooxetan-2-one have been utilized in the creation of inhibitors for N-acylethanolamine acid amidase (NAAA), an enzyme implicated in inflammation and pain. nih.gov These inhibitors serve as pharmacological probes to study the enzyme's function. nih.gov This precedence suggests the potential for developing probes from the this compound scaffold to investigate other biological targets.

The table below summarizes examples of patented therapeutic agents that incorporate a 3-aminooxetan-3-yl core, demonstrating the scaffold's importance in diverse medicinal chemistry programs.

Table 1: Examples of Therapeutic Applications of the 3-Aminooxetan-3-yl Scaffold

| Patent Number | Compound Class / Description | Therapeutic Area Indicated |

|---|---|---|

| US20160326160A1 | N-[(3-aminooxetan-3-yl)methyl]-quinazolin-amine derivatives | Not specified, complex heterocyclic synthesis |

| EP3248969B1 | N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates | Anti-infectives (Antivirals) |

Advanced Analytical and Spectroscopic Characterization Methods in Research on 2 3 Aminooxetan 3 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 2-(3-Aminooxetan-3-yl)ethanol in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons of the ethanol (B145695) side chain, the oxetane (B1205548) ring, and the amine and hydroxyl groups. The protons on the oxetane ring are particularly characteristic, with the methylene (B1212753) groups adjacent to the ring oxygen typically appearing at a downfield chemical shift (around 4.5-4.9 ppm) due to the oxygen's deshielding effect. mdpi.comresearchgate.net The protons of the -CH₂-OH and -CH₂- (adjacent to the oxetane) groups would exhibit specific splitting patterns (likely triplets) from coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show five unique signals corresponding to the quaternary carbon of the oxetane ring, the two methylene carbons of the oxetane, and the two carbons of the ethanol side chain. The carbon atoms bonded to heteroatoms (oxygen and nitrogen) would resonate at lower fields.

Two-dimensional NMR techniques are used to confirm the assignments made from 1D spectra. A Correlation Spectroscopy (COSY) experiment would show correlations between adjacent protons, confirming the -CH₂-CH₂-OH connectivity. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would link each proton signal to its directly attached carbon atom, allowing for definitive assignment of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of functional groups and data from analogous structures.

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Shift (ppm) |

| -C-(CH₂OH)(NH₂) | - | - | 40-50 |

| -CH₂-OH | ~3.7 | Triplet (t) | 60-65 |

| -CH₂-C(oxetane) | ~1.9 | Triplet (t) | 35-45 |

| Oxetane -CH₂-O- | ~4.7 | Singlet (s) or AB quartet | 75-85 |

| -NH₂ | Variable (broad singlet) | Broad Singlet (br s) | - |

| -OH | Variable (broad singlet) | Broad Singlet (br s) | - |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₁₁NO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The calculated monoisotopic mass is 117.0790 g/mol .

Electron Ionization (EI) or Electrospray Ionization (ESI) methods can be used to generate ions for analysis. The resulting mass spectrum displays a molecular ion peak (M⁺ or [M+H]⁺) and various fragment ions. The fragmentation pattern provides valuable structural information. For oxetane-containing compounds, a common fragmentation pathway involves the loss of formaldehyde (B43269) (CH₂O, 30 Da) from the ring. mdpi.com Other expected fragmentation patterns for this compound include:

Loss of a hydroxyl radical (•OH, 17 Da).

Loss of water (H₂O, 18 Da).

Cleavage of the C-C bond of the ethanol side chain.

Loss of an aminomethyl radical (•CH₂NH₂, 30 Da).

Table 2: Predicted Mass Spectrometry Fragments for this compound Predicted data based on known fragmentation patterns of alcohols, amines, and oxetanes.

| Predicted m/z | Identity of Fragment | Proposed Loss from Molecular Ion (m/z 117) |

| 100 | [M-OH]⁺ | Loss of hydroxyl radical |

| 99 | [M-H₂O]⁺ | Loss of water |

| 87 | [M-CH₂O]⁺ | Loss of formaldehyde from oxetane ring |

| 86 | [M-CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 71 | [M-CH₂O, -NH₂]⁺ | Loss of formaldehyde and amino group |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation.

To perform this analysis, a single, high-quality crystal of this compound or a suitable salt derivative must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a detailed electron density map of the molecule. This would definitively confirm the presence and geometry of the four-membered oxetane ring, a key structural feature. Furthermore, the analysis would reveal the conformation of the ethanol substituent relative to the ring and show intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, within the crystal lattice. While no public crystal structure data is currently available for this specific compound, this method remains the gold standard for solid-state structural verification.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a prominent broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. In the same region, two sharper peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine group would be observed. The region from 2850-3000 cm⁻¹ would contain C-H stretching vibrations from the methylene groups. A distinct C-O stretching vibration for the primary alcohol would appear around 1050 cm⁻¹, while the C-O-C stretch of the oxetane ether would be found in the 950-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C-H and C-C bond vibrations typically give strong signals, providing a clear fingerprint of the molecule's carbon skeleton. The symmetric vibrations of the oxetane ring may also produce characteristic Raman signals.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Predicted data based on established group frequencies for organic molecules.

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad |

| N-H Stretch | Primary Amine | 3300-3500 | Medium (two bands) |

| C-H Stretch | Aliphatic CH₂ | 2850-2960 | Medium to Strong |

| N-H Bend | Primary Amine | 1590-1650 | Medium |

| C-O Stretch | Primary Alcohol | 1050-1150 | Strong |

| C-O-C Stretch | Oxetane Ether | 950-1000 | Strong |

Future Directions and Emerging Research Avenues for 2 3 Aminooxetan 3 Yl Ethanol

Development of Novel, Sustainable, and Atom-Economical Synthetic Routes

The synthesis of oxetanes, including derivatives like 2-(3-Aminooxetan-3-yl)ethanol, has traditionally presented challenges that can limit their practical application. researchgate.netnih.gov Future research is increasingly focused on developing synthetic methodologies that are not only efficient but also adhere to the principles of green and sustainable chemistry.

A key area of development is the move away from harsh traditional methods, such as those requiring harmful reagents like peroxides, towards milder and more sustainable approaches. researchgate.net One such promising strategy involves the coupling of Williamson etherification with alcohol C-H functionalization. researchgate.net This method offers a versatile and practical route to oxetane (B1205548) formation from simple, unactivated primary or secondary alcohols, avoiding tedious multi-step preparations. researchgate.net The mild conditions of this approach also make it suitable for the late-stage functionalization of complex molecules. researchgate.net

Atom economy is another critical consideration in the development of new synthetic routes. google.com An atom-economical approach aims to maximize the incorporation of all atoms from the starting materials and reagents into the final product, thereby minimizing waste. google.com Future synthetic strategies for this compound will likely focus on catalytic processes that achieve high yields and selectivity while minimizing the formation of byproducts. rsc.org

Table 1: Comparison of Synthetic Strategies for Oxetane Formation

| Synthetic Strategy | Advantages | Challenges |

| Traditional Methods (e.g., Paternò–Büchi) | Established photochemical process. | Often requires UV light, can have substrate-dependent reactivity and selectivity issues, and may lead to side product formation. nih.gov |

| Williamson Etherification | A classic and widely used method for ether synthesis. | Can require harsh conditions and may not be suitable for complex molecules with sensitive functional groups. acs.org |

| Alcohol C–H Functionalization | Allows for the direct conversion of readily available alcohols to oxetanes under mild conditions. acs.org | May require specific catalysts and optimization for different substrates. acs.org |

| Biocatalysis | Offers high enantioselectivity and operates under environmentally benign conditions. researchgate.net | The range of applicable enzymes and substrates is still under development. researchgate.net |

Exploration of New Biological Targets and Therapeutic Applications for Oxetane Amino Alcohol Derivatives

The incorporation of an oxetane moiety can significantly enhance the physicochemical properties of a molecule, including aqueous solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.net These improvements make oxetane-containing compounds, such as derivatives of this compound, highly attractive for drug discovery. nih.gov

Future research will likely focus on exploring the therapeutic potential of these derivatives against a wide range of biological targets. The oxetane ring can act as a bioisostere for other functional groups, such as ketones and gem-dimethyl groups, potentially leading to improved drug-like properties. acs.orgnih.gov

A significant area of investigation will be in anticancer drug discovery. nih.gov Oxetane-containing compounds have already shown promise as inhibitors of various targets implicated in cancer, including kinases, epigenetic enzymes, and other non-epigenetic enzymes. nih.gov For instance, the oxetane moiety has been incorporated into inhibitors of targets such as ALDH1A, AXL, BCL-2, and BTK. nih.gov The amino alcohol functionality of this compound provides a versatile handle for further chemical modification to target specific biological pathways.

Table 2: Examples of Biological Targets for Oxetane-Containing Compounds

| Target Class | Specific Examples | Therapeutic Area |

| Kinases | AXL, BTK, ChK1, FLT3, MNK, mTOR, TNKI | Cancer nih.gov |

| Epigenetic Enzymes | EZH2 | Cancer nih.govdntb.gov.ua |

| Non-Epigenetic Enzymes | ALDH1A, FTO, IDO1, MMP-13, PHGDH, PRMT5 | Cancer nih.gov |

| Receptors | Various G-protein coupled receptors | Various |

Application in Supramolecular Chemistry and Advanced Materials Science

The unique structural features of oxetanes, particularly their strained four-membered ring and the presence of a Lewis basic oxygen atom, make them interesting building blocks for supramolecular chemistry and materials science. researchgate.net The ability of the oxetane oxygen to participate in hydrogen bonding is a key property that can be exploited in the design of self-assembling systems. researchgate.net

Derivatives of this compound, with their additional amino and hydroxyl groups, offer multiple points for non-covalent interactions, making them potentially valuable components in the construction of complex supramolecular architectures. These interactions could be utilized in the development of novel gels, liquid crystals, or functional organic frameworks.

In the realm of advanced materials, oxetanes are being explored as monomers for polymerization. researchgate.net The ring-opening polymerization of oxetanes can lead to polyethers with unique properties. The presence of the amino alcohol functionality in this compound could be used to create functional polymers with tailored characteristics, such as improved hydrophilicity, biocompatibility, or the ability to be cross-linked. These materials could find applications in areas such as drug delivery, coatings, and advanced composites.

Integration with Machine Learning and Artificial Intelligence for Predictive Molecular Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid design and evaluation of new molecules. asiaresearchnews.comarxiv.org These computational tools can be used to predict the properties of novel compounds, suggest synthetic routes, and identify promising candidates for further investigation. asiaresearchnews.com

In the context of this compound, ML models can be trained on existing data for oxetane-containing molecules to predict their biological activity, physicochemical properties, and potential toxicity. mdpi.com This "predict first" approach allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. researchgate.net

Table 3: Applications of AI/ML in Oxetane Derivative Design

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Training models to predict properties like bioactivity, solubility, and metabolic stability. mdpi.com | Prioritization of synthetic targets and reduction in experimental screening. |

| Generative Design | Using algorithms to generate novel molecular structures with desired characteristics. youtube.com | Exploration of new chemical space and discovery of innovative compounds. |

| Retrosynthesis Prediction | AI-powered tools to suggest efficient synthetic pathways for target molecules. researchgate.net | Facilitation of the synthesis of complex oxetane derivatives. |

| Active Learning | Iterative process where the ML model suggests which compounds to test next to most efficiently improve its predictive power. researchgate.net | More efficient optimization of lead compounds. |

Investigation of Biocatalytic Approaches for Oxetane Amino Alcohol Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional synthetic methods. researchgate.net Enzymes operate under mild conditions, often in aqueous environments, and can exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of chiral molecules like this compound, biocatalysis is particularly attractive. Recent research has demonstrated the potential of enzymes, such as halohydrin dehalogenases (HHDHs), for the enantioselective formation of oxetanes. researchgate.net Protein engineering can be employed to further enhance the efficiency and substrate scope of these biocatalysts. researchgate.net

Future work in this area will likely focus on discovering and engineering novel enzymes capable of synthesizing oxetane amino alcohols with high efficiency and stereoselectivity. researchgate.net The development of one-pot, multi-enzyme cascade reactions could further streamline the synthesis of these valuable compounds from simple starting materials. researchgate.net Such biocatalytic routes would not only be more environmentally friendly but could also provide access to enantiomerically pure oxetane derivatives that are difficult to obtain through conventional chemical synthesis. researchgate.net

常见问题

Q. What computational approaches predict the thermodynamic properties of this compound, such as vaporization enthalpy?

- Methodological Answer : Apply group-contribution methods (e.g., Benson’s increments) or DFT calculations (B3LYP/6-31G* basis set) to estimate ΔHvap. Experimental validation via calorimetry is recommended, as seen in analogous ethanolamines (e.g., 2-(phenylamino)ethanol: ΔHvap ~65 kJ/mol) .

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (90–100 K) confirms stereochemistry and hydrogen-bonding networks. For ethanol solvates, intermolecular O-H···N interactions stabilize the lattice, as observed in a related chromene-carbonitrile ethanol monosolvate (space group P2₁/c, Z = 4) .

Q. What contradictions exist in reported reactivity data for oxetane-aminoethanol derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in oxidation/reduction outcomes (e.g., amine vs. alcohol dominance) arise from solvent polarity and catalyst choice. For instance, NaBH₄ in ethanol selectively reduces ketones without opening the oxetane, whereas LiAlH₄ may cause ring cleavage. Systematic screening of reductants (e.g., BH₃·THF vs. catalytic hydrogenation) is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。